REACTION_CXSMILES
|
[C:1]([OH:8])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11]O>>[CH3:11][C:10]1([CH3:14])[CH2:13][O:8][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[N:9]1
|
Name
|
|
Quantity
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6.085 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
185 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
|
Details
|
fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)CCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |